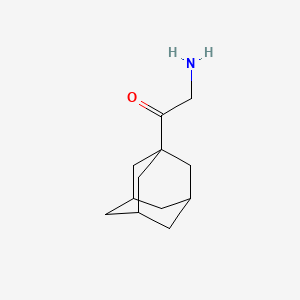

1-(Adamantan-1-yl)-2-aminoethan-1-one

Description

Historical Perspectives and Foundational Contributions of Adamantane (B196018) Derivatives in Drug Discovery

The journey of adamantane in medicine began with a serendipitous discovery. In the 1960s, amantadine, a simple amino derivative of adamantane, was identified as an antiviral agent effective against the influenza A virus. patenton.ru This marked the first successful application of an adamantane-containing compound as a therapeutic agent and opened the floodgates for the exploration of other adamantane derivatives in drug discovery. nih.gov

Following the success of amantadine, researchers began to explore other derivatives, leading to the development of rimantadine, another antiviral with a similar mechanism of action. nih.gov The therapeutic potential of the adamantane scaffold was further solidified with the discovery of memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. These early successes established adamantane as a privileged scaffold in medicinal chemistry, paving the way for its incorporation into a wide array of therapeutic agents targeting diverse biological pathways.

Strategic Utility of the Adamantane Moiety in Modulating Pharmacological Profiles

The adamantane cage is more than just a bulky substituent; its unique properties are strategically leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug molecules.

One of the most significant contributions of the adamantane moiety is its ability to increase the lipophilicity of a molecule. This property is crucial for enhancing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. The cage-like structure of adamantane provides a large, non-polar surface area, which favorably interacts with lipid bilayers.

The impact of adamantane on lipophilicity and, consequently, bioavailability has been demonstrated in numerous drug candidates. For instance, the incorporation of an adamantyl group into various parent compounds has been shown to significantly improve their absorption and distribution profiles.

| Compound | Parent Moiety | Adamantane-Containing Analog | Observed Effect on Lipophilicity/Bioavailability |

|---|---|---|---|

| Antiviral Agents | Basic amine structures | Amantadine, Rimantadine | Enhanced oral bioavailability and CNS penetration. |

| NMDA Receptor Antagonists | Various scaffolds | Memantine | Improved blood-brain barrier penetration for neurological applications. |

| DPP-4 Inhibitors | Heterocyclic structures | Saxagliptin, Vildagliptin | Optimized pharmacokinetic profiles for diabetes treatment. nih.gov |

The rigid and sterically hindered nature of the adamantane cage provides a protective shield to adjacent functional groups, thereby enhancing the metabolic stability of a drug molecule. This steric hindrance can prevent or slow down the enzymatic degradation of the drug by metabolic enzymes, primarily cytochrome P450s, in the liver. A longer half-life and improved metabolic stability can lead to more consistent drug exposure and potentially reduced dosing frequency.

The conformational rigidity of the adamantane scaffold is a key feature that medicinal chemists exploit to design ligands with high affinity and selectivity for their biological targets. Unlike flexible alkyl chains that can adopt numerous conformations, the fixed, three-dimensional structure of adamantane presents a well-defined shape to a receptor's binding pocket. This pre-organization of the ligand can reduce the entropic penalty of binding, leading to stronger interactions.

This "lock-and-key" fit can be crucial for achieving selectivity for a specific receptor subtype or enzyme isoform, thereby minimizing off-target effects. The adamantane group can act as a hydrophobic anchor, positioning other pharmacophoric elements of the molecule in the optimal orientation for binding.

| Drug Class | Target Receptor/Enzyme | Role of Adamantane's Rigidity | Example Compound |

|---|---|---|---|

| Antivirals | M2 Proton Channel (Influenza A) | Blocks the channel with a precise fit. | Amantadine |

| NMDA Receptor Antagonists | NMDA Receptor | Acts as a channel blocker with specific geometry. | Memantine |

| DPP-4 Inhibitors | Dipeptidyl Peptidase-4 | Orients key functional groups for optimal binding. | Saxagliptin |

Identification and Contextualization of 1-(Adamantan-1-yl)-2-aminoethan-1-one within Adamantane Chemistry

Within the diverse family of adamantane derivatives, this compound represents a structurally interesting α-amino ketone. nih.gov While not as extensively studied as some of the marketed adamantane drugs, its chemical architecture positions it as a valuable synthon and a potential pharmacophore in its own right.

The synthesis of such α-amino ketones can be envisioned through several established synthetic routes in organic chemistry. A plausible approach could involve the acylation of adamantane to form an adamantyl ketone, followed by α-halogenation and subsequent amination. Alternatively, methods involving the direct amination of an adamantyl-substituted precursor could be employed.

The biological significance of the α-amino ketone moiety is well-documented in medicinal chemistry, often serving as a key structural motif in various bioactive compounds. The combination of the lipophilic and rigid adamantane scaffold with the polar and reactive α-amino ketone functionality in this compound suggests several potential areas of pharmacological interest. The adamantane group could facilitate membrane permeability, while the α-amino ketone could engage in specific interactions with biological targets such as enzymes or receptors.

While specific biological activity data for this compound is not widely reported in publicly available literature, its structural similarity to other biologically active adamantane derivatives suggests potential for antiviral, antibacterial, or central nervous system activities. researchgate.net Further investigation into the synthesis and biological evaluation of this compound and its derivatives could unveil novel therapeutic applications, continuing the rich legacy of the adamantane scaffold in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-2-aminoethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHIDWSAUIQOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling in Research on 1 Adamantan 1 Yl 2 Aminoethan 1 One

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. patsnap.com It is widely used to forecast the binding mode and affinity of small molecules, such as 1-(Adamantan-1-yl)-2-aminoethan-1-one, within the active site of a target protein.

For adamantane (B196018) derivatives, docking studies have been successfully employed to predict binding affinities and interactions with various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.govmdpi.comnih.gov These studies reveal that the bulky adamantane group often occupies hydrophobic pockets within the enzyme's active site, contributing significantly to the binding affinity. mdpi.comnih.gov

The analysis of docking poses provides a detailed view of the intermolecular interactions that stabilize the ligand-target complex. For this compound, key interactions would be anticipated:

Hydrophobic Interactions: The adamantane moiety is highly lipophilic and is expected to form strong hydrophobic and van der Waals interactions with nonpolar residues (e.g., valine, leucine, phenylalanine) in the target's binding pocket. nih.govmdpi.com This is a characteristic feature of adamantane-based drugs, where the cage-like structure fits into lipophilic clefts near the active site. nih.gov

Hydrogen Bonding: The primary amine (-NH2) and carbonyl (-C=O) groups are capable of acting as hydrogen bond donors and acceptors, respectively. These groups would likely form crucial hydrogen bonds with polar or charged residues (e.g., serine, aspartate, asparagine) or backbone atoms of the protein, anchoring the ligand in a specific orientation. mdpi.commdpi.com

In docking studies of similar adamantane-containing compounds, the adamantyl group has been shown to engage in hydrophobic contacts, while other functional groups form specific hydrogen bonds that determine the molecule's orientation and contribute to its inhibitory activity. mdpi.commdpi.com

| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on Target |

| Hydrophobic | Adamantane cage | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

| Hydrogen Bond (Donor) | Amino group (-NH₂) | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Main-chain Carbonyl |

| Hydrogen Bond (Acceptor) | Carbonyl group (C=O) | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain Amide |

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. greeley.org Docking-based virtual screening can be used to identify novel hits containing the this compound scaffold. researchgate.net By screening databases of compounds, researchers can find new molecules with potentially higher affinity or better selectivity.

Once a lead compound is identified, docking simulations are integral to the lead optimization process. patsnap.com By systematically modifying the structure of this compound in silico—for example, by adding substituents to the adamantane cage or altering the linker between the cage and the aminoethanone group—researchers can predict how these changes will affect binding affinity and interactions. nih.govgreeley.org This iterative cycle of design and computational evaluation accelerates the development of more potent and selective drug candidates, reducing the time and cost associated with experimental synthesis and testing. patsnap.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is crucial for understanding the conformational flexibility of both the ligand and the target protein, the stability of the binding pose predicted by docking, and for calculating more accurate binding energetics. nih.govnih.gov

MD simulations can reveal how this compound and its target protein adapt to each other upon binding. The simulations provide detailed information on the stability of key interactions, such as hydrogen bonds, and the role of water molecules in the binding site. nih.govnih.gov For adamantane-based compounds, MD simulations have been used to investigate their incorporation into lipid bilayers and to understand changes in the ligand-binding pocket upon binding. nih.govnih.govmdpi.com

The binding free energy, a critical parameter for assessing a compound's potency, can be calculated from MD simulation trajectories using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). mdpi.com These calculations provide a more rigorous estimation of binding affinity than docking scores alone.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and provide highly accurate information about the electronic properties of a molecule. researchgate.net For this compound, QM methods like Density Functional Theory (DFT) can be used to determine its electronic structure, charge distribution, and reactivity. researchgate.net

Key insights from QM calculations include:

Molecular Orbital Energies: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's reactivity and electronic transitions. nih.govacs.org

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding its non-covalent interactions with a biological target.

Reaction Mechanisms: QM calculations can elucidate the mechanisms of chemical reactions, such as the formation of the compound or its potential metabolism. researchgate.net

Studies on adamantane and its derivatives have used QM methods to calculate their chemical reactivity, showing that bridgehead hydrogens are the most reactive toward electrophilic reagents. researchgate.net Such calculations provide a fundamental understanding of the molecule's intrinsic properties that govern its biological activity.

De Novo Drug Design and Scaffold Hopping Approaches Incorporating the Adamantane Motif

The adamantane moiety is an attractive scaffold for drug design due to its rigid, three-dimensional structure and its favorable physicochemical properties. eui.eunih.govmdpi.com

De Novo Drug Design: This computational approach involves building novel molecules from scratch, often within the constraints of a target's binding site. ethz.ch The adamantane cage can be used as a starting fragment or building block in de novo design algorithms to generate novel structures with optimal interactions. Its rigidity allows for the precise positioning of functional groups in three-dimensional space to effectively probe a target's active site. eui.eunih.govresearchgate.net

Scaffold Hopping: This technique aims to identify new molecular cores (scaffolds) that are structurally different from a known active compound but retain similar biological activity. uniroma1.itnih.govresearchgate.net Starting with a known ligand, computational methods can search for alternative scaffolds that maintain the same spatial arrangement of key interaction features (pharmacophore). The adamantane group from this compound can serve as a query to find bioisosteric replacements that may offer improved properties, such as better synthetic accessibility or a more favorable patent position. nih.govresearchgate.net Both de novo design and scaffold hopping are powerful strategies for expanding chemical diversity and discovering innovative drug candidates based on the adamantane framework. ethz.ch

| Computational Technique | Application for this compound | Key Insights Provided |

| Molecular Docking | Predict binding pose and affinity to a biological target. | Binding orientation, key interactions (H-bonds, hydrophobic contacts), initial affinity estimate. |

| Molecular Dynamics (MD) | Analyze conformational flexibility and stability of the ligand-target complex. | Dynamic behavior, stability of interactions over time, refined binding free energy. |

| Quantum Mechanics (QM) | Determine electronic properties and intrinsic reactivity. | Charge distribution, HOMO-LUMO gap, electrostatic potential, reaction pathways. |

| De Novo Design | Generate novel molecules using the adamantane group as a core fragment. | New chemical entities with optimized interactions and desired properties. |

| Scaffold Hopping | Identify alternative core structures that mimic the adamantane scaffold's function. | Structurally diverse compounds with similar activity, potential for improved properties. |

Applications of 1 Adamantan 1 Yl 2 Aminoethan 1 One Scaffolds in Advanced Materials and Nanobiotechnology

Integration into Supramolecular Assemblies and Host-Guest Chemistry

The adamantane (B196018) moiety is a quintessential guest molecule in the field of supramolecular chemistry, renowned for its ability to form stable inclusion complexes with various host molecules. mdpi.comnih.gov This propensity is primarily driven by its ideal size, shape, and hydrophobicity, which allow it to fit snugly within the cavities of macrocyclic hosts.

The most studied host-guest pair involves adamantane derivatives and cyclodextrins (CDs), particularly β-cyclodextrin. nih.govmdpi.comnih.gov The hydrophobic adamantyl group fits perfectly into the apolar cavity of the β-cyclodextrin, resulting in a strong and stable non-covalent interaction. mdpi.com This interaction is the foundation for creating a wide array of self-assembled supramolecular systems. nih.govnih.gov The association constant (Ka) for these complexes is notably high, typically in the range of 10³ to 10⁵ M⁻¹, indicating a very strong binding affinity. mdpi.comnih.gov This robust and predictable binding has been harnessed to construct hydrogels, supramolecular polymers, and other complex architectures. nih.gov The formation of these host-guest complexes can alter the physicochemical properties of the guest molecule, a feature that is widely exploited in various applications. nih.gov

The table below presents the association constants for various adamantane derivatives with β-cyclodextrin, illustrating the strength of this supramolecular interaction.

| Adamantane Derivative (Guest) | Host | Association Constant (Ka) in M⁻¹ |

| Adamantane-Alexa 488 | β-Cyclodextrin | 5.2 x 10⁴ |

| 1-Adamantanecarboxylic acid (pH 4.05) | β-Cyclodextrin | 3.0 x 10⁵ |

| 1-Adamantanecarboxylic acid (pH 7.2) | β-Cyclodextrin | 4.0 x 10⁴ |

| Amantadinium | β-Cyclodextrin | ~7.9 x 10³ (log K = 3.9) |

| Rimantadinium | β-Cyclodextrin | ~1.3 x 10⁵ (log K = 5.1) |

| Memantinium | β-Cyclodextrin | ~2.0 x 10³ (log K = 3.3) |

This table compiles data from multiple sources to illustrate the binding affinities of different adamantane guests with β-cyclodextrin hosts. nih.govajol.infomdpi.com

Role in Drug Delivery Systems and Targeted Molecular Carriers

The adamantane scaffold is a key component in the design of sophisticated drug delivery systems (DDS) due to its biocompatibility, low toxicity, and unique physicochemical properties. mdpi.compensoft.net It can be incorporated into various molecular carriers, such as liposomes, cyclodextrins, and dendrimers, to improve the delivery and efficacy of therapeutic agents. nih.govnih.govresearchgate.net

Liposomes: Adamantane derivatives can be integrated into the lipid bilayer of liposomes, where the bulky adamantyl group acts as a robust membrane anchor. pensoft.netresearchgate.net This "anchor" concept allows for the surface of the liposome (B1194612) to be decorated with various ligands (e.g., carbohydrates, peptides) attached to the adamantane moiety. nih.gov This functionalization turns simple liposomes into targeted carriers that can recognize and bind to specific cells or tissues, enhancing drug accumulation at the desired site while minimizing systemic exposure. nih.govpensoft.net The incorporation of adamantane derivatives into these artificial membranes also provides a valuable model for studying cell recognition processes. mdpi.com

Cyclodextrins: As established in the previous section, the strong host-guest interaction between adamantane and cyclodextrins is fundamental to their use in drug delivery. mdpi.com Drugs can be covalently linked to an adamantane moiety, which then forms an inclusion complex with a cyclodextrin (B1172386). This supramolecular assembly can improve the drug's solubility, stability, and bioavailability. nih.gov This strategy is also used for creating self-assembling nanoparticle systems for targeted therapy. mdpi.com

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a large number of surface functional groups. nih.gov The adamantane cage can serve as a tetra-functional core for the synthesis of dendrimers, allowing for the creation of four dendritic arms oriented tetrahedrally. nih.gov These adamantane-based dendrons have been investigated for their potential in gene delivery, showing high cellular uptake without significant cytotoxicity. nih.gov The adamantane core provides a rigid, defined structure, while the peripheral groups can be tailored for specific functions, such as carrying a therapeutic payload or targeting specific cells. nih.govnih.gov

The table below summarizes the roles and advantages of adamantane scaffolds in these major drug delivery systems.

| Delivery System | Role of Adamantane Scaffold | Key Advantages |

| Liposomes | Acts as a lipophilic anchor in the lipid bilayer. pensoft.net | Enables stable surface functionalization for targeted delivery and enhanced cell recognition. mdpi.comnih.gov |

| Cyclodextrins | Serves as a high-affinity guest molecule. mdpi.com | Forms stable host-guest complexes, improving drug solubility, stability, and bioavailability. nih.gov |

| Dendrimers | Functions as a rigid, poly-functional core. nih.gov | Allows for the precise construction of highly branched macromolecules for applications like gene delivery. nih.govnih.gov |

Development of Chemical Probes and Biosensors

The adamantane scaffold's unique recognition properties, particularly its affinity for cyclodextrin, have been exploited in the design of advanced chemical probes and biosensors. nih.gov These tools are crucial for detecting and imaging biological molecules and processes with high sensitivity and specificity.

Adamantane-modified fluorescent dyes have been developed for cellular imaging. researchgate.netnih.gov The fluorescence of these dyes is often quenched in aqueous environments but can be significantly enhanced upon forming an inclusion complex with a cyclodextrin host. nih.gov This "turn-on" fluorescence mechanism can be used to detect the presence of specific analytes or to image cellular structures. For instance, adamantane-functionalized probes with organelle-targeting capabilities have been created, allowing for specific imaging of lipid droplets, the endoplasmic reticulum, and lysosomes. researchgate.net

In the realm of biosensors, the adamantane-cyclodextrin affinity pair serves as a powerful tool for immobilizing biomolecules onto sensor surfaces. nih.gov For example, a glucose biosensor has been constructed using single-walled carbon nanotubes functionalized with a poly(adamantane-pyrrole) film. This film provides affinity interactions for β-cyclodextrin-modified glucose oxidase, the enzyme responsible for detecting glucose. This supramolecular assembly approach allows for the creation of three-dimensional biostructures on electrode surfaces, leading to high sensitivity and current density for glucose detection. nih.gov Furthermore, adamantane-functionalized aptamers have been used in electrochemical sensors for detecting hormones like 17β-estradiol. nih.gov Additionally, adamantane-dioxetane-based chemiluminescent probes have been synthesized for the highly sensitive bioimaging of hydrogen peroxide both in vitro and in vivo. nih.gov

Adamantane Derivatives in Catalysis and Functional Materials

The rigid, thermally stable, and sterically defined structure of adamantane makes it an excellent scaffold for applications in catalysis and materials science. uq.edu.auresearchgate.netwikipedia.org Its inert hydrocarbon framework provides a robust platform that can be precisely functionalized to create novel catalysts and materials with unique properties. uq.edu.aursc.org

In catalysis, the adamantane moiety is incorporated into ligand design to tune the stereoelectronic properties of organometallic and organocatalysts. uq.edu.au The steric bulk of the adamantyl group can create a specific reaction pocket around the catalytic center, influencing the selectivity of a reaction. Its rigidity and symmetry make it a predictable and reliable building block. uq.edu.au Adamantane-containing ligands have been successfully used in a variety of catalytic transformations, including palladium-catalyzed cross-coupling reactions. uq.edu.auresearchgate.net The low cost and ease of functionalization of adamantane make it an attractive alternative to other bulky ligands. researchgate.net

In materials science, adamantane derivatives are used as building blocks for creating functional materials such as polymers and porous organic frameworks. wikipedia.orgresearchgate.net Adamantane-based polymers can be used for specialized coatings. wikipedia.org The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantane allows it to act as a rigid, three-dimensional node for the construction of porous materials. acs.org For example, a fluorescent three-dimensional adamantane porous organic framework (AdaPOF) has been synthesized and used as a sensor for detecting tetracycline (B611298) in samples. mdpi.com The functionalization of the adamantane core can also be used to tune the optoelectronic properties of materials, such as the HOMO-LUMO gap, for applications in nonlinear optics. rsc.org

The table below provides examples of adamantane's application in these fields.

| Field | Application | Role of Adamantane Scaffold |

| Catalysis | Ligand for Palladium-catalyzed couplings uq.edu.auresearchgate.net | Provides steric bulk and tunes electronic properties of the metal center. uq.edu.au |

| Organocatalysis uq.edu.au | Acts as a rigid, symmetrical core for catalyst design. uq.edu.au | |

| Functional Materials | Porous Organic Frameworks (POFs) mdpi.com | Serves as a rigid, 3D building block for creating porous structures. acs.org |

| Polymers for coatings wikipedia.org | Imparts thermal stability and unique physical properties. wikipedia.org | |

| Nonlinear Optical Materials rsc.org | Core structure whose functionalization can tune optical properties. rsc.org |

Future Prospects and Interdisciplinary Research Directions

Rational Design of Novel 1-(Adamantan-1-yl)-2-aminoethan-1-one Analogues with Enhanced Selectivity

The future development of therapeutics based on the this compound scaffold will heavily rely on the rational design of new analogues with superior selectivity for their biological targets. The adamantane (B196018) cage's rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, which can be exploited to achieve more effective exploration of drug targets. publish.csiro.au The goal is to optimize interactions with a specific receptor or enzyme, thereby enhancing potency while minimizing off-target effects that can lead to adverse reactions.

Strategies for enhancing selectivity include:

Modification of the Adamantane Core: While the 1-adamantyl group is common, exploring substitutions at other bridgehead positions or even using isomers like 2-adamantyl derivatives can significantly alter binding affinity and selectivity. nih.gov

Bioisosteric Replacement: The replacement of the adamantane moiety with other bulky, lipophilic groups such as cubanes or bicyclo[2.2.2]octanes could be investigated to probe the steric and electronic requirements of the target's binding pocket.

Linker Chemistry: Introducing or modifying a linker between the adamantane cage and the aminoethanone fragment can optimize the orientation of the pharmacophore within the target site.

Computational methods are indispensable in this process. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can predict how structural modifications will affect binding affinity and selectivity, guiding synthetic efforts toward the most promising candidates. nih.govresearchgate.netrsc.org This rational, computer-aided approach accelerates the design-synthesis-test cycle, making the discovery process more efficient. nih.govqub.ac.uk

Development of Advanced Analytical Techniques for Complex Biological Matrices

As novel adamantane-based compounds progress through the drug discovery pipeline, the need for sophisticated and robust analytical methods to quantify them in complex biological matrices becomes critical. The determination of drug and metabolite concentrations in plasma, urine, and tissue is fundamental for pharmacokinetic, pharmacodynamic, and toxicological studies. nih.govresearchgate.net

The analysis of these compounds is often challenging due to low analyte concentrations and high background noise from the biological matrix. mdpi.com Future research will focus on the development and refinement of advanced analytical techniques capable of providing the required sensitivity, specificity, and throughput.

Key analytical platforms include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological samples. researchgate.net Its power lies in the combination of the high separation efficiency of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net Future work will involve optimizing sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to minimize matrix effects and improve recovery. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile adamantane derivatives, GC-MS offers excellent resolution and sensitivity. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can aid in the identification of unknown metabolites and improve confidence in analytical results.

The development of these methods is not trivial and requires rigorous validation to ensure they are accurate, precise, and reliable for their intended purpose in preclinical and clinical research.

Synergistic Approaches Combining Synthetic Chemistry, Structural Biology, and Computational Modeling

The most rapid and effective path to novel therapeutics based on this compound will come from a synergistic and iterative approach that combines multiple scientific disciplines. This integrated strategy allows for a deeper understanding of drug-target interactions at a molecular level, guiding the design of superior drug candidates.

The core components of this synergistic approach are:

Synthetic Chemistry: Organic chemists synthesize novel analogues and create libraries of related compounds. nih.govmdpi.com This provides the physical molecules needed for biological testing and structural studies.

Structural Biology: Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to solve the three-dimensional structures of target proteins in complex with adamantane ligands. nih.govnih.govmdpi.com These structures provide invaluable, high-resolution insights into the specific molecular interactions—such as hydrogen bonds, and hydrophobic contacts—that govern binding affinity and selectivity.

Computational Modeling: Computational chemists use the structural data to build and refine predictive models. mdpi.com Molecular dynamics simulations can reveal the dynamic behavior of the ligand in the binding site, while free energy calculations can estimate binding affinity more accurately. rsc.org These models are then used to prioritize the next generation of analogues for synthesis, creating a feedback loop that continually improves the drug design process. researchgate.netnih.gov

By integrating these disciplines, researchers can move beyond simple trial-and-error and embrace a more knowledge-driven approach to drug discovery, accelerating the journey from an initial chemical scaffold to a potentially life-saving therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.